1-[1-(2,2-Dimethylpropyl)-5-oxopyrrolidin-3-yl]-3-(2-ethylphenyl)urea
Overview
Description
1-[1-(2,2-Dimethylpropyl)-5-oxopyrrolidin-3-yl]-3-(2-ethylphenyl)urea is a synthetic organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a pyrrolidinone ring, a urea moiety, and an ethylphenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-(2,2-Dimethylpropyl)-5-oxopyrrolidin-3-yl]-3-(2-ethylphenyl)urea typically involves multiple steps, starting from commercially available starting materials
Formation of Pyrrolidinone Ring: This step involves the cyclization of a suitable precursor, such as a γ-amino acid or its derivative, under acidic or basic conditions.
Introduction of Dimethylpropyl Group: The dimethylpropyl group can be introduced via alkylation reactions using appropriate alkyl halides or alcohols.
Coupling with Ethylphenyl Urea: The final step involves the coupling of the pyrrolidinone intermediate with ethylphenyl isocyanate or a similar reagent to form the desired urea compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
1-[1-(2,2-Dimethylpropyl)-5-oxopyrrolidin-3-yl]-3-(2-ethylphenyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the urea moiety, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Amines, thiols, and other nucleophiles under mild to moderate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or amines.
Scientific Research Applications
1-[1-(2,2-Dimethylpropyl)-5-oxopyrrolidin-3-yl]-3-(2-ethylphenyl)urea has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, analgesic, or anticancer properties.
Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-[1-(2,2-Dimethylpropyl)-5-oxopyrrolidin-3-yl]-3-(2-ethylphenyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Similar Compounds
- 1-[1-(2,2-Dimethylpropyl)-5-oxopyrrolidin-3-yl]-3-(2-methylphenyl)urea
- 1-[1-(2,2-Dimethylpropyl)-5-oxopyrrolidin-3-yl]-3-(2-isopropylphenyl)urea
- 1-[1-(2,2-Dimethylpropyl)-5-oxopyrrolidin-3-yl]-3-(2-chlorophenyl)urea
Uniqueness
1-[1-(2,2-Dimethylpropyl)-5-oxopyrrolidin-3-yl]-3-(2-ethylphenyl)urea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the ethylphenyl group, in particular, may influence its binding affinity and selectivity for certain molecular targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
1-[1-(2,2-dimethylpropyl)-5-oxopyrrolidin-3-yl]-3-(2-ethylphenyl)urea | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O2/c1-5-13-8-6-7-9-15(13)20-17(23)19-14-10-16(22)21(11-14)12-18(2,3)4/h6-9,14H,5,10-12H2,1-4H3,(H2,19,20,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZNFDKYHPAOQTE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)NC2CC(=O)N(C2)CC(C)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.